molecular formula C12H17NO3 B6144976 methyl 2-{[1-(4-methoxyphenyl)ethyl]amino}acetate CAS No. 1019627-81-6

methyl 2-{[1-(4-methoxyphenyl)ethyl]amino}acetate

Cat. No.: B6144976
CAS No.: 1019627-81-6
M. Wt: 223.3
InChI Key:
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Description

Methyl 2-{[1-(4-methoxyphenyl)ethyl]amino}acetate: is an organic compound with the molecular formula C12H17NO3 It is a derivative of amino acids and esters, characterized by the presence of a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-{[1-(4-methoxyphenyl)ethyl]amino}acetate typically involves the reaction of 4-methoxyphenylacetone with glycine methyl ester in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The process may involve steps such as:

  • Dissolving 4-methoxyphenylacetone in an organic solvent.
  • Adding glycine methyl ester and a catalyst such as palladium on carbon.
  • Heating the mixture to a specific temperature (e.g., 80-100°C) and maintaining the pressure.
  • Isolating the product through crystallization or distillation.

Industrial Production Methods: For industrial-scale production, the process is optimized to enhance efficiency and reduce costs. This may involve the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-{[1-(4-methoxyphenyl)ethyl]amino}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles in the presence of a catalyst.

Major Products:

    Oxidation: Formation of 4-methoxyphenylacetone derivatives.

    Reduction: Formation of 4-methoxyphenylethylamine derivatives.

    Substitution: Formation of various substituted phenylacetates.

Scientific Research Applications

Methyl 2-{[1-(4-methoxyphenyl)ethyl]amino}acetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-{[1-(4-methoxyphenyl)ethyl]amino}acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering biochemical pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

    4-Methoxyphenethylamine: Shares the methoxyphenyl group but differs in the presence of an ethylamine moiety.

    Ethyl 4-methoxyphenylacetate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness: Methyl 2-{[1-(4-methoxyphenyl)ethyl]amino}acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

1019627-81-6

Molecular Formula

C12H17NO3

Molecular Weight

223.3

Purity

95

Origin of Product

United States

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